3-Bromo-6-fluoro-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole class, characterized by the presence of bromine, fluorine, and nitro substituents. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research.
This compound can be synthesized from commercially available precursors, with various methods documented in scientific literature. Its synthesis and properties are detailed in resources such as BenchChem and PubChem, which provide comprehensive data on chemical compounds.
3-Bromo-6-fluoro-4-nitro-1H-indazole is classified under:
The synthesis of 3-Bromo-6-fluoro-4-nitro-1H-indazole typically involves multi-step reactions:
Industrial methods may optimize these steps for higher yields and purity, incorporating catalysts and specific reaction conditions to enhance efficiency.
The synthesis can also utilize techniques such as:
The molecular structure of 3-Bromo-6-fluoro-4-nitro-1H-indazole can be represented as follows:
The compound exhibits a complex structure that influences its reactivity and potential biological activity. The presence of electron-withdrawing groups like the nitro group enhances its electrophilic character, making it suitable for further chemical modifications.
3-Bromo-6-fluoro-4-nitro-1H-indazole can participate in several chemical reactions:
The choice of reagents and conditions significantly affects the products formed from these reactions. For instance, reducing the nitro group yields 3-Bromo-6-fluoro-4-amino-1H-indazole.
The mechanism of action for 3-Bromo-6-fluoro-4-nitro-1H-indazole primarily involves its interactions at the molecular level:
Research indicates that these mechanisms contribute to the compound's biological activity, making it a candidate for further investigation in drug development .
The presence of halogens and a nitro group contributes to its unique reactivity profile, influencing both physical properties (e.g., melting point) and chemical behavior (e.g., reactivity with nucleophiles).
Scientific Uses:
Halogenated nitroindazoles constitute a specialized class of heterocyclic compounds where strategic halogen placement synergizes with the nitro group's electronic effects to enhance biological activity. The compound 3-Bromo-6-fluoro-4-nitro-1H-indazole (CAS: 885522-77-0; MF: C₇H₃BrFN₃O₂; MW: 260.02 g/mol) exemplifies this approach, with its distinct substitution pattern enabling targeted interactions with biological macromolecules [3].
Table 1: Bioactive Halogenated Nitroindazoles and Their Therapeutic Relevance
Compound | Substitution Pattern | Reported Bioactivity | Structural Features |
---|---|---|---|
3-Bromo-7-nitro-1H-indazole | 3-Br, 7-NO₂ | Potent NOS-I inhibitor (IC₅₀ <1 μM) | Bromine enhances electron-withdrawing effect |
7-Nitro-1H-indazole | 7-NO₂ | Neuronal NOS inhibitor | Establishes dual H-bonding in active site |
3-Bromo-6-fluoro-4-nitro-1H-indazole | 3-Br, 6-F, 4-NO₂ | Undisclosed specific activity | Combined ortho-fluorine and para-nitro to NH |
6-Fluoro-4-nitro-1H-indazole | 6-F, 4-NO₂ | Intermediate in anticancer agents | Fluorine improves membrane permeability |
The bromine atom at position 3 serves multiple critical functions: (1) It acts as a bioisostere for methyl or chlorine groups, potentially altering metabolic pathways while maintaining steric occupancy; (2) Its moderate electron-withdrawing character enhances the acidity of the indazole N-H proton, facilitating hydrogen bond donation to biological targets; (3) Bromine's polarizability enables weak halogen bonding interactions with carbonyl groups or electron-rich amino acid residues [5]. The ortho-fluorine at position 6 provides distinct advantages for drug development. Fluorine's high electronegativity creates a strong dipole moment that influences electron distribution throughout the π-system. This ortho-fluorine substitution significantly enhances membrane permeability—a crucial factor for central nervous system penetration—through two mechanisms: reducing the basicity of adjacent nitrogen atoms and forming stabilizing orthogonal interactions with membrane phospholipids [5] [7]. The nitro group at position 4 exhibits strong electron-withdrawing properties that facilitate bioreduction in hypoxic environments—a characteristic exploited in hypoxia-targeting prodrugs for cancer therapy. The para-positioning relative to the indazole N-H creates an extended conjugated system that lowers reduction potential, potentially enabling selective activation under pathological conditions [8] [10].
The precise substitution pattern of 3-bromo-6-fluoro-4-nitro-1H-indazole creates a multifunctional scaffold with distinctive physicochemical properties and supramolecular recognition capabilities. The molecular architecture features:
Tautomeric Preference: The 1H-indazole tautomer predominates in the solid state and solution phase, stabilized by intramolecular hydrogen bonding between N1-H and the ortho-fluorine at position 6. This tautomeric form exposes both hydrogen bond donor (N1-H) and acceptor (N2) sites on the pyrazole ring, creating complementary recognition motifs for biological targets [7].
Electronic Cross-Talk: The bromine (σₚ = 0.23) and fluorine (σₚ = 0.06) atoms create opposing electronic effects that modulate the electron density at N1. Bromine's mesomeric donation partially counters the strong inductive withdrawal of the ortho-fluorine, creating a balanced electronic environment that maintains the N-H acidity necessary for biological interactions while preventing excessive deprotonation at physiological pH [5].
Table 2: Physicochemical Properties of 3-Bromo-6-fluoro-4-nitro-1H-indazole
Property | Value | Method/Reference | Significance |
---|---|---|---|
Molecular Weight | 260.02 g/mol | Calculated | Optimal for BBB penetration |
XLogP3 | 2.57 | Computational | Moderate lipophilicity |
Topological PSA | 74.5 Ų | Calculated | H-bonding capacity |
Density | 2.0±0.1 g/cm³ | Experimental [3] | Crystal packing efficiency |
Boiling Point | 440.2±40.0°C | Estimated | Thermal stability |
Refractive Index | 1.730 | Experimental [3] | Polarizability |
Flash Point | 220.0±27.3°C | Estimated | Handling safety |
Crystallographic Features: The compound's high density (2.0±0.1 g/cm³) suggests efficient molecular packing in the crystal lattice, likely facilitated by intermolecular halogen bonding between bromine and oxygen atoms of adjacent molecules. The orthogonal arrangement of fluorine relative to the indazole plane creates a steric shield that protects the N-H group from solvent exposure while directing the nitro group into solvent-accessible regions [3] [6].
Redox Behavior: The nitro group's reduction potential is modulated by the electron-withdrawing fluorine at position 6 and electron-donating bromine at position 3. This balanced electronic environment creates a reduction potential window (-0.4 to -0.6 V vs. SCE) that potentially enables selective bioreduction in hypoxic cellular environments—a key mechanism for developing tumor-selective prodrugs [8].
Synthetic Versatility: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling efficient derivatization to create diverse libraries for structure-activity relationship studies. The fluorine atom provides regiochemical control in nucleophilic aromatic substitution, particularly with nitrogen nucleophiles, allowing selective modification at position 6 [3] [10].
The strategic placement of substituents creates a three-dimensional pharmacophore where: (a) the nitro group acts as an electron acceptor and hypoxia-sensitive trigger; (b) the bromine provides a hydrophobic contact point; (c) the fluorine serves as a metabolic blocker and polarity modulator; and (d) the indazole NH functions as a hydrogen bond donor critical for target engagement. This combination of features makes 3-bromo-6-fluoro-4-nitro-1H-indazole a compelling scaffold for developing enzyme inhibitors, hypoxia-activated prodrugs, and diagnostic agents targeting nitroreductase-expressing pathologies [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7